molecular formula C35H68O4 B1211458 Palmitic acid, trimethylene ester

Palmitic acid, trimethylene ester

Cat. No.: B1211458
M. Wt: 552.9 g/mol
InChI Key: FBFGIPIHQQUDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitic acid, trimethylene ester (CAS 818-21-3), also known as 1,3-propanediol dipalmitate or hexadecanoic acid, 1,3-propanediyl ester, is a saturated fatty acid diester. Its molecular formula is C₃₅H₆₈O₄, with a molecular weight of 552.91 g/mol . Structurally, it comprises two palmitic acid molecules esterified to a trimethylene glycol (1,3-propanediol) backbone. This compound is characterized by its hydrophobic nature, high melting point, and stability, making it suitable for industrial applications such as lubricants, surfactants, and plasticizers . Unlike its monoester counterparts (e.g., methyl or ethyl palmitate), the diester structure enhances thermal resistance and reduces solubility in polar solvents .

Properties

Molecular Formula

C35H68O4

Molecular Weight

552.9 g/mol

IUPAC Name

3-hexadecanoyloxypropyl hexadecanoate

InChI

InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34(36)38-32-29-33-39-35(37)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

FBFGIPIHQQUDQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCC

Synonyms

1,3-propanediol dipalmitate

Origin of Product

United States

Scientific Research Applications

Cosmetic Applications

Emollient and Emulsifying Agent
Palmitic acid esters are commonly used in cosmetic formulations due to their emollient properties. They help to soften and smooth the skin, making them valuable in lotions and creams. The safety assessment of palmitic acid and its derivatives indicates that they are non-irritating and safe for topical use at concentrations up to 13% .

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of fatty acid esters, including palmitic acid esters. These compounds exhibit effectiveness against a range of microorganisms, which can enhance the preservation and stability of cosmetic products. The incorporation of palmitic acid esters can improve the physicochemical properties of formulations, such as viscosity and foam volume .

Pharmaceutical Applications

Neuroprotective Effects
Research indicates that palmitic acid methyl ester (a derivative) has neuroprotective properties. It has been shown to enhance cerebral blood flow and promote neuronal survival in models of cardiac arrest. This suggests potential therapeutic applications in treating conditions related to ischemia and neurodegeneration .

Biodrug Development
Palmitic acid esters are being explored as carriers for drug delivery systems due to their biocompatibility and ability to form stable emulsions. Their role in enhancing the solubility and bioavailability of poorly soluble drugs is an area of active research .

Biodiesel Production

Catalytic Applications
Palmitic acid is a key feedstock in biodiesel production via transesterification processes. Recent studies have employed metal-organic frameworks (MOFs) as catalysts for the esterification of palmitic acid with methanol, achieving high conversion rates (up to 95%) under optimized conditions. The use of such catalysts not only enhances yield but also allows for catalyst recovery and reuse, promoting sustainability in biodiesel production .

Data Tables

The following tables summarize key findings related to the applications of palmitic acid, trimethylene ester.

Application AreaKey FindingsReferences
CosmeticsNon-irritating at ≤13%, effective as emollient and emulsifier
Antimicrobial ActivityExhibits antimicrobial properties against skin microorganisms
NeuroprotectionEnhances cerebral blood flow; promotes neuronal survival post-cardiac arrest
Biodiesel ProductionHigh conversion rates (up to 95%) using MOF catalysts for esterification

Case Studies

Case Study 1: Cosmetic Formulation
A study evaluated the incorporation of palmitic acid esters into a moisturizing cream formulation. Results showed improved skin hydration and texture compared to control formulations without the ester.

Case Study 2: Neuroprotective Research
In a controlled experiment involving rodent models, administration of palmitic acid methyl ester post-cardiac arrest resulted in significantly improved outcomes in spatial memory tests compared to untreated controls.

Case Study 3: Biodiesel Optimization
A series of experiments were conducted using various concentrations of MOF catalysts in the transesterification process of palmitic acid. The optimal conditions identified led to a substantial increase in biodiesel yield while maintaining catalyst activity over multiple cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ester Type Key Properties
Palmitic acid, trimethylene ester C₃₅H₆₈O₄ 552.91 Diester High thermal stability; low polarity; used in lubricants and polymers
Palmitic acid methyl ester (PAME) C₁₇H₃₄O₂ 270.45 Monoester Bioactive vasodilator in rodents; soluble in organic solvents
Palmitic acid ethyl ester C₁₈H₃₆O₂ 284.48 Monoester Used in biodiesel production; higher volatility than PAME
Vinyl palmitate C₁₈H₃₄O₂ 282.47 Vinyl ester Polymerizable; used in coatings and adhesives
Trimethylsilyl palmitate C₁₉H₄₀O₂Si 328.61 Silyl ester Derivatizing agent for GC-MS analysis; enhances volatility

Metabolic Pathways

  • PAME : Proposed to modulate vascular tone independently of cytochrome P450 pathways , as shown by insensitivity to inhibitors like ODYA and AUDA .
  • Monoesters vs. Diesters: Monoesters (e.g., PAME) are metabolized faster due to simpler hydrolysis, while diesters like the trimethylene ester exhibit prolonged stability .

Research Findings and Contradictions

  • white fat) .
  • Therapeutic Potential: PAME deficiency is implicated in hypertension, suggesting therapeutic targeting of COMT or Kv7 channels . Conversely, the trimethylene ester lacks direct medicinal relevance.
  • Industrial vs. Biomedical Use : While PAME and ethyl palmitate have dual industrial/biomedical roles, the trimethylene ester is predominantly industrial due to its physicochemical inertness .

Preparation Methods

Heterogeneous Catalysis Using Ion Exchange Resins

Macroporous ion exchange resins like Amberlyst 15 have demonstrated efficacy in palmitic acid esterification with methanol, achieving high conversions at 373 K. The resin’s sulfonic acid groups act as Brønsted acid sites, promoting proton transfer to the carboxylic acid. For trimethylene ester synthesis, this catalyst could enable milder conditions (343–373 K) and easier separation post-reaction. Kinetic studies on PAME formation revealed an activation energy of 11.552 kJ/mol for the forward reaction, suggesting similar energy requirements for trimethylene glycol esterification.

Table 1: Comparative Catalyst Performance in Palmitate Ester Synthesis

CatalystTemperature (K)Yield (%)Reaction TimeReference
AMA (Microwave)3939720 min
Amberlyst 1537389180 min

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates esterification by enhancing molecular agitation and heat transfer. In ethyl palmitate synthesis, a mixture of palmitic acid, ethanol, and AMA yielded 97% product in 20 minutes at 120°C. For trimethylene ester, comparable conditions could reduce reaction times from hours to minutes. The microwave’s selective heating of polar molecules (e.g., glycols) may further favor diester formation by ensuring uniform temperature distribution.

Key Advantages:

  • Reduced energy consumption.

  • Minimized side reactions (e.g., dehydration of glycol).

Factors Influencing Reaction Efficiency

Molar Ratio of Reactants

A molar excess of trimethylene glycol (2.5–3:1 relative to palmitic acid) is theorized to drive diester formation, mirroring methanol-to-acid ratios of 4–10 in PAME synthesis. Excess glycol mitigates equilibrium limitations and ensures complete conversion of both hydroxyl groups.

Catalyst Loading

Optimal catalyst concentrations for Amberlyst 15 in PAME synthesis ranged from 5–10 g/L. Higher loadings increase active sites but may impede mixing. For trimethylene ester, 7–10 g/L is projected to balance reactivity and practicality.

Reaction Temperature

Elevated temperatures (343–393 K) enhance reaction rates but risk glycol decomposition. Microwave systems achieve high yields at 393 K, suggesting thermal stability of reactants under controlled conditions.

Reaction Time

Microwave methods cap reaction times at 20–30 minutes, whereas conventional heating may require 3–6 hours. Continuous removal of water via Dean-Stark traps or adsorbents can further accelerate equilibration.

Comparative Analysis of Preparation Methods

Table 2: Method Efficiency and Scalability

MethodYield (%)TimeEnergy InputScalability
Homogeneous (AMA)9720 minHighModerate
Heterogeneous (Amberlyst 15)89180 minLowHigh
Microwave-Assisted95–9720–30 minModerateHigh

Microwave-assisted synthesis offers the best yield-time tradeoff, though heterogeneous catalysis remains preferable for large-scale operations due to catalyst reusability and lower energy demands.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for preparing palmitic acid trimethylene ester, and how do reaction parameters influence yield?

  • Answer : Palmitic acid trimethylene ester is typically synthesized via transesterification or direct esterification. For transesterification, methyl palmitate (derived from palmitic acid and methanol) can react with trimethylene glycol under alkaline conditions, with sodium hydroxide as a catalyst . Orthogonal experimental designs (e.g., three-level, four-factor) are recommended to optimize variables such as molar ratios, catalyst loading, and reaction time, which directly impact yield. Direct esterification using solid acid catalysts (e.g., Zr(SO₄)₂/TiO₂) achieves high conversion rates (~98.9%) under controlled calcination temperatures (e.g., 400°C) and methanol-to-acid ratios .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of palmitic acid trimethylene ester?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying ester composition and quantifying conversion efficiency, as demonstrated in biodiesel studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural confirmation, particularly for distinguishing ester carbonyl signals (~170 ppm in ¹³C NMR). Trimethylsilyl (TMS) derivatization enhances volatility for GC analysis, as seen in fatty acid derivative studies . Purity assessment requires combining these techniques with elemental analysis or high-performance liquid chromatography (HPLC).

Q. What critical experimental parameters must be controlled to ensure reproducibility in palmitic acid ester synthesis?

  • Answer : Key parameters include:

  • Catalyst activation : Calcination temperature (e.g., 400°C for Zr(SO₄)₂/TiO₂) directly affects catalyst acidity and activity .
  • Molar ratios : Excess alcohol (e.g., trimethylene glycol) drives equilibrium toward ester formation.
  • Reaction time : Extended durations (≥5 hours) are often necessary for near-complete conversion .
  • Temperature control : Elevated temperatures (60–80°C) accelerate kinetics but require reflux setups to prevent solvent loss.

Advanced Research Questions

Q. How do discrepancies in reported optimal catalyst loadings for palmitic acid ester synthesis arise, and how can they be resolved?

  • Answer : Contradictions often stem from variations in catalyst preparation (e.g., calcination protocols), substrate purity, or reaction scale. For instance, ZrO₂/ZAA catalysts achieved 86.52% FAME conversion in biodiesel studies, whereas PbO/ZAA yielded only 39.99% due to differences in active sites and acidity . To resolve discrepancies, researchers should:

  • Standardize catalyst characterization : Use Brunauer-Emmett-Teller (BET) surface area analysis and temperature-programmed desorption (TPD) to quantify acidity.
  • Compare under identical conditions : Replicate studies with controlled variables (e.g., molar ratios, temperature) .

Q. What mechanistic insights explain the superior performance of zirconium-based catalysts in palmitic acid esterification?

  • Answer : Zirconium catalysts (e.g., ZrO₂/ZAA) exhibit strong Brønsted and Lewis acidity, which facilitates proton donation and stabilizes transition states during esterification. In contrast, PbO and ZnO catalysts have lower acid site density, leading to incomplete fatty acid conversion . Advanced characterization techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared (FTIR) spectroscopy can elucidate active site interactions and surface-bound intermediates .

Q. How can researchers design experiments to address conflicting data on the thermal stability of palmitic acid esters in catalytic systems?

  • Answer : Contradictory stability data may arise from differences in heating rates, atmospheric conditions (e.g., inert vs. oxidative), or catalyst residues. Methodological approaches include:

  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres.
  • Accelerated aging studies : Monitor ester degradation kinetics at elevated temperatures.
  • Post-reaction catalyst analysis : Use scanning electron microscopy (SEM) to detect coking or sintering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.